1-benzoyl-3,5-diphenyl-2-pyrazoline

Description

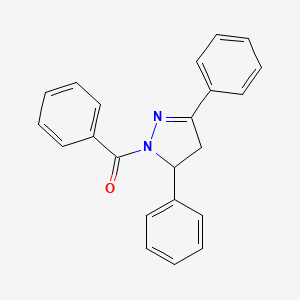

Structure

3D Structure

Properties

IUPAC Name |

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c25-22(19-14-8-3-9-15-19)24-21(18-12-6-2-7-13-18)16-20(23-24)17-10-4-1-5-11-17/h1-15,21H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMDIDQGYWIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385663 | |

| Record name | AC1MDQFF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5316-97-2 | |

| Record name | AC1MDQFF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzoyl 3,5 Diphenyl 2 Pyrazoline

Retrosynthetic Analysis and Key Precursor Chemistry for Pyrazoline Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-benzoyl-3,5-diphenyl-2-pyrazoline, this process highlights the pyrazoline ring as the central scaffold.

A primary disconnection breaks the benzoyl group from the N1 nitrogen of the pyrazoline ring, identifying benzoyl chloride and 3,5-diphenyl-2-pyrazoline as key intermediates. This is a logical step as N-acylation of a pyrazoline is a common synthetic transformation.

Further disconnection of the 3,5-diphenyl-2-pyrazoline intermediate involves breaking the C-N and C-C bonds of the five-membered ring. This leads to the most crucial precursors: an α,β-unsaturated ketone and a hydrazine (B178648) source. Specifically, the disconnection points to 1,3-diphenyl-2-propen-1-one , commonly known as chalcone (B49325) or benzalacetophenone, and hydrazine hydrate (B1144303) .

The chalcone itself is readily synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetophenone (B1666503) , two widely available starting materials. nih.gov Therefore, the entire synthesis can be traced back to these simple aromatic precursors. This two-step process, chalcone formation followed by cyclization with hydrazine, represents the most fundamental and widely used approach for creating the pyrazoline core. researchgate.netthepharmajournal.com

Classical and Contemporary Approaches to 2-Pyrazoline (B94618) Ring Formation

The formation of the 2-pyrazoline ring is a cornerstone of heterocyclic chemistry, with both well-established classical methods and innovative contemporary strategies available for its construction.

Cyclocondensation Reactions with Hydrazines and Chalcone Derivatives

The most classical and prevalent method for synthesizing the 2-pyrazoline core is the cyclocondensation reaction between an α,β-unsaturated carbonyl compound (a chalcone derivative) and a hydrazine. tandfonline.comnih.gov For the specific synthesis of this compound, the reaction typically proceeds in two stages.

First, 1,3-diphenyl-2-propen-1-one (chalcone) is reacted with hydrazine hydrate, often in a solvent like ethanol (B145695) and catalyzed by a small amount of acid, such as acetic acid, to yield 3,5-diphenyl-2-pyrazoline. thepharmajournal.comnih.gov The reaction mechanism involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.

In the second stage, the resulting N-unsubstituted pyrazoline is acylated at the N1 position using benzoyl chloride in the presence of a base to neutralize the HCl byproduct, thus affording the final product, this compound. nih.gov Alternatively, the reaction can sometimes be performed in a one-pot manner by reacting the chalcone and hydrazine hydrate in an aliphatic carboxylic acid which acts as both the catalyst and the acylating agent source, though this is less common for introducing a benzoyl group. sci-hub.se

Alternative Synthetic Pathways for this compound Derivatives

Beyond the classical chalcone-hydrazine route, several modern synthetic strategies have been developed for pyrazoline derivatives. While not all have been specifically reported for this compound, they represent viable alternative pathways for its analogues. These methods often provide advantages in terms of efficiency, substrate scope, or reaction conditions. organic-chemistry.org

From N-Propargyl Hydrazones: An efficient copper(II)-catalyzed intramolecular cyclization of N-propargyl hydrazones can produce N-acyl substituted pyrazolines in good yields. The copper catalyst acts as a Lewis acid, facilitating the C-N bond formation. organic-chemistry.org

From 2-Acylaziridines: A domino reaction involving 2-acylaziridines and Huisgen zwitterions (formed from phosphines and diazo compounds) provides a novel route to 2-pyrazolines. organic-chemistry.org

From 1,3-Diols: A ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines can yield pyrazoles and 2-pyrazolines, offering a green and atom-economical approach with water and hydrogen gas as the only byproducts. organic-chemistry.org

Multi-component Reactions: Pseudo-five-component reactions have been reported where α,β-unsaturated ketones embedded in other ring systems react with hydrazine to form complex pyrazolinyl-pyrazole structures in a single step. nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and byproducts. Key parameters that are often adjusted include the choice of catalyst, solvent, and energy source. nih.gov

Conventional methods often involve refluxing the reactants for several hours, which can lead to lower yields (<70%) and the formation of side products. nih.gov The standardization of reaction conditions by comparing different catalysts, solvents, and temperatures is essential for improving outcomes. nih.gov

The table below summarizes various catalysts and conditions used to optimize the synthesis of pyrazoline derivatives.

| Catalyst | Solvent | Conditions | Advantages |

| Acetic Acid | Ethanol | Reflux | Classical, well-established method. thepharmajournal.com |

| ZnO Nanoparticles | Water | Reflux | Green media, efficient for multi-component reactions. researchgate.net |

| Baker's Yeast | Methanol (B129727) | Room Temp | Inexpensive, eco-friendly biocatalyst. researchgate.net |

| No Catalyst | None (Grinding) | Room Temp | Solvent-free, rapid, high atom efficiency. tandfonline.comtandfonline.com |

| Microwave Irradiation | Ethanol | MWI (240-350W) | Reduced reaction time, improved yields. nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Pyrazoline Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoline derivatives to reduce the environmental impact of chemical processes. tandfonline.com These methods focus on high atom economy, use of non-toxic solvents and catalysts, and energy efficiency.

Solvent-Free Synthesis: A highly effective green method is the use of grinding or mechanochemistry. tandfonline.com Reacting chalcones with hydrazine hydrate in a mortar and pestle at room temperature, often with a catalytic amount of acetic acid, can produce 2-pyrazolines in excellent yields within minutes. tandfonline.comtandfonline.com This technique eliminates the need for bulk organic solvents, simplifies workup, and reduces waste.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolines. nih.govnih.gov Compared to conventional heating, MAOS often leads to dramatically shorter reaction times (minutes instead of hours) and higher product yields. researchgate.net The reactions are typically carried out in minimal amounts of green solvents like ethanol.

Biocatalysis: The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers an economical and environmentally friendly route to pyrazolines. researchgate.net The cyclocondensation of chalcones and hydrazine hydrate can be effectively catalyzed by baker's yeast in methanol at room temperature, avoiding harsh reagents and high temperatures. researchgate.net

The following table compares conventional and green synthetic approaches for pyrazoline synthesis.

| Feature | Conventional Method | Green Chemistry Methods |

| Energy Source | Thermal heating (reflux) | Microwave irradiation, Grinding (mechanical) |

| Solvent | Often organic solvents | Water, Ethanol, or Solvent-free |

| Reaction Time | Hours | Minutes |

| Yield | Often moderate (<70%) nih.gov | Generally higher |

| Workup | Often requires extraction/purification | Simpler, often filtration |

| Environmental Impact | Higher (solvent waste, energy use) | Lower |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is a key strategy for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying different parts of the molecule, medicinal chemists can identify which functional groups are essential for a desired biological activity and can optimize properties like potency and selectivity. bgu.ac.ilnih.gov

The pyrazoline scaffold offers several positions for modification:

N1-Acyl Group: The benzoyl group at the N1 position can be replaced with other acyl, sulfonyl, or carbamoyl (B1232498) groups to probe the electronic and steric requirements for activity. nih.gov

C3-Phenyl Ring: Substituents can be introduced onto the phenyl ring at the C3 position. For example, the presence of methoxy (B1213986) or chloro groups has been shown to influence antidepressant activity in related analogues. nih.gov

C5-Phenyl Ring: Similarly, the phenyl ring at the C5 position can be substituted to explore its impact on biological targets.

Pyrazoline Ring Backbone: While less common, modifications to the pyrazoline ring itself can be explored to create novel heterocyclic systems.

SAR studies have revealed that the pyrazoline core is a versatile and "privileged" structure in medicinal chemistry, with different substitution patterns leading to a wide array of biological activities. researchgate.net For instance, a series of 1,5-diarylpyrazole derivatives were synthesized and evaluated, highlighting the importance of the substitution pattern for anti-tubercular activity. researchgate.net The design and synthesis of new analogues are crucial for developing next-generation therapeutic agents based on the pyrazoline scaffold. bgu.ac.il

Theoretical and Computational Investigations of 1 Benzoyl 3,5 Diphenyl 2 Pyrazoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of pyrazoline systems. researchgate.net DFT methods have been shown to be more reliable and computationally economical than traditional Hartree-Fock theory for many small molecules, especially when electron correlation is included. researchgate.net

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic characteristics of pyrazoline derivatives are often explored through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

In studies of related pyrazoline compounds, such as 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level have been used to determine these orbital energies. researchgate.net Natural Bond Orbital (NBO) analysis often accompanies these calculations, revealing details about charge transfer and intramolecular interactions. researchgate.net For many 1,3,5-triaryl-2-pyrazolines, the electronic transitions, primarily of the n → π* and π → π* type, are responsible for their characteristic fluorescence, a property that can be understood by examining the distribution and energies of the frontier orbitals. researchgate.netresearchgate.net The HOMO-LUMO analysis for the 1-benzoyl-3,5-diphenyl-2-pyrazoline scaffold helps in understanding its potential as a charge-transferring system and its optical behavior.

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for predicting the spectroscopic parameters of molecules, which can then be compared with experimental data for structural validation. DFT calculations are commonly used to compute harmonic vibrational frequencies, which correspond to the bands observed in Infrared (IR) and Raman spectra. nih.gov For instance, in studies of pyrazoline derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully employed to calculate vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption wavelengths (UV-Vis spectra). researchgate.net These theoretical spectrograms are instrumental in assigning specific vibrational modes and electronic transitions to the observed experimental peaks. Although specific computational spectra for this compound are not widely published, the established methodologies from studies on its analogues confirm the reliability of this predictive approach.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the mechanism of pyrazoline ring formation is critical for synthetic chemistry. Computational modeling can map out the potential energy surface of a reaction, identifying transition states and intermediates to clarify the most likely reaction pathway. The synthesis of this compound typically involves the reaction of a chalcone (B49325) precursor with a hydrazine (B178648) derivative. researchgate.net

DFT studies on similar pyrazole (B372694) systems have been used to investigate the thermodynamics and kinetics of such cyclization reactions. nih.gov These models can evaluate the energy barriers for different steps, such as nucleophilic attack and subsequent dehydration, providing a detailed molecular-level understanding of the synthesis. This knowledge is invaluable for optimizing reaction conditions to improve yield and purity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations are used to explore the conformational landscape, flexibility, and intermolecular interactions of a compound in different environments.

Experimental X-ray diffraction data for this compound reveals its solid-state conformation. researchgate.netnih.gov The five-membered pyrazoline ring is nearly planar, with a root-mean-square deviation of just 0.0098 Å. researchgate.netnih.gov The attached phenyl and benzoyl rings are oriented at significant dihedral angles relative to this central ring. researchgate.netnih.gov In some related 3,5-diphenyl-2-pyrazoline structures, the pyrazoline ring adopts a more flexible envelope conformation.

MD simulations can take this static crystal structure as a starting point to simulate the molecule's movement in a solvent, mimicking physiological or solution-phase conditions. These simulations are crucial for understanding how the molecule might interact with biological targets. The crystal packing of this compound is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions, with a centroid-centroid distance of 3.658 Å between a pyrazole and a benzene (B151609) ring. researchgate.netnih.gov MD simulations can further explore the strength and dynamics of these non-covalent interactions, which are vital for molecular recognition and binding processes.

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₁₈N₂O | researchgate.net |

| Molecular Weight | 326.38 | researchgate.net |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| Pyrazoline Ring RMS Deviation | 0.0098 Å | researchgate.netnih.gov |

| Dihedral Angle (Pyrazole/Benzene C2-C7) | 62.2° | researchgate.netnih.gov |

| Dihedral Angle (Pyrazole/Benzene C9-C14) | 87.2° | researchgate.netnih.gov |

| Dihedral Angle (Pyrazole/Benzoyl C17-C22) | 8.0° | researchgate.netnih.gov |

| π–π Stacking Distance | 3.658 Å | researchgate.netnih.gov |

Table 1: Selected Crystallographic Data for this compound.

QSAR/QSPR Approaches in Pyrazoline Analogues Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

In the field of pyrazoline research, QSAR studies are widely applied to understand how different substituents on the pyrazoline core influence a specific biological effect, such as anticancer or antimicrobial activity. These studies involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of pyrazoline analogues and then using statistical methods to build a predictive model.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of 1-benzoyl-3,5-diphenyl-2-pyrazoline. These studies have revealed the spatial arrangement of atoms, bond lengths, and bond angles, offering a definitive view of the molecule's geometry.

The crystal structure of this compound (C₂₂H₁₈N₂O) has been determined to be orthorhombic with the space group Pca2₁. researchgate.net The unit cell parameters are a = 20.276(6) Å, b = 5.7859(17) Å, and c = 14.786(4) Å, with a volume of 1734.5(9) ų. researchgate.netnih.gov The analysis was conducted at a temperature of 298 K using Mo Kα radiation. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is stabilized by a combination of intermolecular forces. nih.gov A notable feature of the crystal packing is the presence of π-π stacking interactions. researchgate.netnih.gov These interactions occur between the pyrazole (B372694) ring and a benzene (B151609) ring of an adjacent molecule, with a centroid-centroid distance of 3.658(2) Å. researchgate.netnih.gov

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Detailed analysis of the X-ray diffraction data provides precise measurements of the bond lengths and angles within the this compound molecule. These parameters are reported to be within the normal ranges for similar chemical structures. The dihedral angles between the mean plane of the pyrazole ring and the attached phenyl and benzoyl rings are significant for understanding the molecule's three-dimensional conformation. The pyrazole ring's mean plane forms dihedral angles of 62.2(2)°, 87.2(2)°, and 8.0(2)° with the phenyl and benzoyl rings, respectively. researchgate.netnih.govnih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₂₂H₁₈N₂O |

| Molecular Weight | 326.38 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 20.276 (6) |

| b (Å) | 5.7859 (17) |

| c (Å) | 14.786 (4) |

| V (ų) | 1734.5 (9) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques, have been employed to confirm the connectivity and chemical environment of the atoms in this compound.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound shows characteristic signals for the protons in the pyrazoline ring and the attached phenyl and benzoyl groups. The protons of the pyrazoline ring typically appear as a set of coupled multiplets due to their diastereotopic nature. For a similar compound, 1-benzoyl-3-(p-tolyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the following ¹H NMR signals were observed in CDCl₃: a doublet of doublets at δ 3.22 (1H, J = 5.0, 17.7 Hz), another doublet of doublets at δ 3.81 (1H, J = 11.8, 17.7 Hz), and a third doublet of doublets at δ 5.83 (1H, J = 5.0, 11.8 Hz). The aromatic protons appear as a multiplet in the range of δ 7.26-7.52 (11H) and δ 7.70-7.73 (2H), with another multiplet at δ 8.02-8.03 (2H). rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is typically observed at a downfield chemical shift. The carbons of the phenyl rings and the pyrazoline ring resonate at characteristic chemical shifts, which can be assigned based on their chemical environment and through the use of advanced NMR techniques.

Table 2: Representative ¹H NMR Data for a 1-Benzoyl-pyrazoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyrazoline CH₂ | 3.22 | dd | 5.0, 17.7 |

| Pyrazoline CH₂ | 3.81 | dd | 11.8, 17.7 |

| Pyrazoline CH | 5.83 | dd | 5.0, 11.8 |

| Aromatic H | 7.26-7.52 | m | - |

| Aromatic H | 7.70-7.73 | m | - |

| Aromatic H | 8.02-8.03 | m | - |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. These techniques are complementary and have been used to further confirm the structure of this compound.

The IR spectrum of this compound shows a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group, typically in the region of 1630-1680 cm⁻¹. For a similar pyrazoline, a C=O stretch was observed at 1637 cm⁻¹. rsc.org The C=N stretching vibration of the pyrazoline ring is also a characteristic feature, usually appearing around 1590-1610 cm⁻¹. The spectra also display bands corresponding to the C-H stretching and bending vibrations of the aromatic rings and the pyrazoline core, as well as C-C stretching vibrations of the rings. For a related compound, IR bands were observed at 1593, 1549, 1430, and 1339 cm⁻¹. rsc.org

Raman spectroscopy can also be used to identify these vibrational modes. A complete vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the assignment of the observed bands to specific molecular vibrations, providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for a 1-Benzoyl-pyrazoline Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch | 1637 |

| C=N Stretch | 1593 |

| Aromatic C=C Stretch | 1549 |

| CH₂ Bending | 1430 |

| C-N Stretch | 1339 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound," providing definitive information on its molecular mass and offering insights into its structural integrity through characteristic fragmentation patterns. Electron impact mass spectrometry (EI-MS) is commonly employed for the analysis of pyrazoline derivatives, where the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular weight of this compound is 326.38 g/mol , corresponding to its molecular formula, C₂₂H₁₈N₂O. researchgate.netresearchgate.net In the mass spectrum, the peak corresponding to the molecular ion is expected to be observed, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. The stability of the pyrazoline ring and the presence of aromatic substituents often lead to a discernible molecular ion peak. nih.gov

The fragmentation of 1,3,5-triaryl-2-pyrazolines under electron impact has been studied, and the patterns are influenced by the nature and position of the substituents on the aryl rings. nih.gov For this compound, the fragmentation is expected to initiate from the molecular ion and proceed through several key pathways involving the cleavage of the pyrazoline ring and the loss of its substituents.

A primary fragmentation pathway involves the cleavage of the N-benzoyl group. The loss of the benzoyl radical (C₆H₅CO•, m/z 105) would lead to the formation of a stable 3,5-diphenyl-2-pyrazoline radical cation at m/z 221. Further fragmentation of the pyrazoline ring can occur through various routes, including the loss of a hydrogen atom, followed by the elimination of a nitrogen molecule (N₂), or through retro-Diels-Alder (RDA) type reactions, which are characteristic of heterocyclic systems.

Another significant fragmentation pathway involves the cleavage of the pyrazoline ring itself. This can lead to the formation of a styryl radical (C₈H₇•, m/z 103) and a benzoyl-substituted pyrazole fragment. The presence of the phenyl group at the C3 position can lead to the formation of a benzonitrile (B105546) ion (C₆H₅CN⁺˙, m/z 103). The benzoyl cation (C₆H₅CO⁺, m/z 105) is also an expected prominent peak in the mass spectrum, arising from the cleavage of the amide bond. Further fragmentation of this ion can produce the phenyl cation (C₆H₅⁺, m/z 77) through the loss of a neutral carbon monoxide molecule.

The proposed fragmentation pattern provides a valuable fingerprint for the identification and structural verification of this compound. The analysis of the relative abundances of these fragment ions can yield further structural information.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 326 | [M]⁺˙ | [C₂₂H₁₈N₂O]⁺˙ | Molecular Ion |

| 221 | [M - C₆H₅CO]⁺ | [C₁₅H₁₄N₂]⁺ | Loss of benzoyl radical |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation |

| 103 | [C₆H₅CN]⁺˙ | [C₇H₅N]⁺˙ | Benzonitrile cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation (from loss of CO from m/z 105) |

Photophysical and Photochemical Phenomena of 1 Benzoyl 3,5 Diphenyl 2 Pyrazoline

Absorption and Emission Spectroscopy Methodologies

The study of how 1-benzoyl-3,5-diphenyl-2-pyrazoline interacts with light is primarily conducted through absorption and emission spectroscopy. These techniques provide a window into the electronic transitions that occur within the molecule upon excitation.

UV-Visible Absorption Characteristics and Solvent Effects

The UV-Visible absorption spectrum of this compound and its derivatives is characterized by an intense absorption band, which is attributed to a π-π* transition within the conjugated backbone of the molecule. nih.gov The exact position of the absorption maximum (λmax) can be influenced by the solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in a study of related pyrazoline derivatives, the absorption maximum was observed to shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increased. biointerfaceresearch.com For example, the λmax for a series of thiophene (B33073) dyes containing a pyrazoline-like structure shifted from around 486-502 nm in methanol (B129727) to 626-654 nm in DMF. biointerfaceresearch.com The introduction of a benzoyl group can also induce a bathochromic shift in the absorption maxima. biointerfaceresearch.com The general absorption spectra for similar 1,3,5-triaryl-2-pyrazolines show similar shapes due to the common central pyrazoline nucleus. nih.gov

Table 1: UV-Visible Absorption Data for Related Pyrazoline Derivatives in Various Solvents

| Compound/Solvent | Methanol (λmax, nm) | Chloroform (λmax, nm) | DMF (λmax, nm) |

| Thiophene Dye 4a | 486 | 502 | 626 |

| Thiophene Dye 4b (with benzoyl group) | 502 | 512 | 654 |

Note: Data extracted from a study on related thiophene dyes to illustrate solvent and substituent effects. biointerfaceresearch.com

Fluorescence and Phosphorescence Emission Profiles

When excited by UV radiation, 1,3,5-triaryl-2-pyrazolines, a class of compounds to which this compound belongs, are known to exhibit fluorescence, often in the blue region of the visible spectrum. nih.gov The emission spectra reveal the energy released as the molecule returns from its excited state to the ground state. The intensity and wavelength of this emission can also be affected by the molecular structure and the surrounding solvent. nih.gov For some pyrazoline derivatives, fluorescence may originate from different species, such as the pyrenyl monomer, an intramolecular charge transfer complex (Intra-CT), or an intermolecular charge transfer complex (Inter-CT), depending on the experimental conditions. pku.edu.cn In contrast to the strong fluorescence often observed, some pyrazoline derivatives may exhibit very weak or no fluorescence in solution due to the nature of their lowest excited state. epa.gov For instance, 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline shows almost no fluorescence in solution because its lowest excited state has both locally excited and electron-transfer characteristics, leading to fluorescence quenching. epa.gov

Quantum Yield Determination and Luminescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. Pyrazoline derivatives can exhibit high fluorescence quantum yields. nih.gov For example, some novel pyrazoline compounds have shown quantum yields as high as 0.83. researchgate.net

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For some pyrazoline compounds, the ratio of the lifetime to the quantum yield (τ/Φf) has been found to be independent of viscosity and equal to the intrinsic radiative lifetime. pku.edu.cn This indicates that the radiative decay process is the dominant deactivation pathway.

Energy Transfer Mechanisms and Excitonic Interactions

In certain molecular arrangements, energy transfer can occur between different parts of a molecule or between different molecules. In some pyrazoline derivatives, particularly those with bulky substituents, intermolecular charge transfer complexes can form even at low concentrations. pku.edu.cn This indicates an electronic interaction between neighboring molecules.

Photochemical Stability and Degradation Pathways

The stability of pyrazoline compounds under irradiation is a crucial factor for their practical applications. The primary photochemical reaction observed for some 1,3-diphenyl-2-pyrazolines is dehydrogenation to form the corresponding pyrazole (B372694). researchgate.net However, if the 5-position of the pyrazoline ring is disubstituted, photo-oxidation can occur, either with retention or destruction of the heterocyclic ring. researchgate.net The presence of bulky groups at the 4- and 5-positions of the 1,3-diphenyl-2-pyrazoline molecule has been shown to enhance both fluorescence efficiency and photostability. researchgate.net The photooxidation process can be influenced by the solvent and the presence of electron-donating or withdrawing substituents. researchgate.net For some 1,3,5-triaryl-2-pyrazolines, a non-oxidative photoreaction involving the elimination of a substituent at the 4-position and a molecule of water has been observed. uzh.ch

Solvatochromism and Aggregation-Induced Emission (AIE) Studies

As mentioned earlier, the absorption and emission spectra of pyrazolines can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. This effect is a valuable tool for probing the electronic structure of the molecule and its interactions with the environment.

A particularly interesting photophysical phenomenon is Aggregation-Induced Emission (AIE). While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules exhibit enhanced emission under these conditions. While direct studies on the AIE properties of this compound are not widely available, research on related structures, such as 1-benzoyl pyrene (B120774) derivatives, has shown that the introduction of a benzoyl group to a planar chromophore can induce AIE. rsc.org These derivatives are weakly emissive when dissolved in good solvents but show strong emission from dimers when aggregated. rsc.org The proposed mechanism for this AIE effect is the structural rigidification of the molecules in the aggregated state, which suppresses non-radiative decay pathways. rsc.org

Exploration of Biological Activities and Mechanistic Insights Strictly Excluding Clinical, Dosage, Safety

Antimicrobial Efficacy Investigations

Research has demonstrated that 1-benzoyl-3,5-diphenyl-2-pyrazoline and related pyrazoline structures possess notable antimicrobial properties, including antibacterial and antifungal effects.

In Vitro Assays and Strain-Specific Activities in Model Organisms

The antimicrobial potential of pyrazoline derivatives has been evaluated against a variety of microorganisms using in vitro assays. nih.govmdpi.com The disk diffusion method and microbroth dilution are common techniques employed to determine the minimum inhibitory concentration (MIC) values of these compounds against different strains. nih.govbiointerfaceresearch.com

Studies have shown that the antimicrobial activities can vary significantly depending on the specific substitutions on the pyrazoline ring. nih.gov For instance, certain 1,3,5-trisubstituted-2-pyrazoline derivatives have been synthesized and tested for their activity against various plant pathogenic fungi. humanjournals.com In some cases, the introduction of specific functional groups, such as a furan (B31954) ring, has been explored to enhance the antimicrobial spectrum. humanjournals.com

The antibacterial activity of these compounds has been observed against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, some derivatives have shown efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govjrespharm.com Similarly, antifungal activity has been reported against species like Candida albicans. nih.govmdpi.comjrespharm.com The presence of certain substituents, such as a methoxy (B1213986) group on the phenyl ring at the C-3 position of the pyrazoline scaffold, has been found to enhance antibacterial activity against specific strains. nih.gov

Table 1: In Vitro Antimicrobial Activity of Pyrazoline Derivatives

This table is interactive and allows for sorting and filtering of the data.

| Compound Type | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Pyrazoline derivatives | Pseudomonas aeruginosa | Highest antibacterial activity | jrespharm.com |

| 1-(chloroacetyl)-3-(2-furanyl)-5-(4- chlorophenyl)-2-pyrazoline | Candida albicans | Less effective than ketoconazole | jrespharm.com |

| 1-(chloroacetyl)-3-(2-thienyl)-5-(3,4-methylenedioxyphenyl)- 2-pyrazoline (B94618) | Candida albicans | Less effective than ketoconazole | jrespharm.com |

| Compound 5a | Bacillus subtilis | Highest antibacterial activity | jrespharm.com |

| Compounds 5a, 5d, 5g | Micrococcus luteus | Moderate activity (MIC 125 µg/mL) | jrespharm.com |

| All compounds (5a-h) | Escherichia coli | Same activity (MIC 250 µg/mL) | jrespharm.com |

| Compounds 5, 19, 24 | Staphylococcus aureus | Highest antibacterial activity (MIC 64 µg/mL) | nih.gov |

| Compounds 19, 22 | Pseudomonas aeruginosa | Best activity | nih.gov |

| Compounds 22, 26 | Bacillus subtilis | Best activity (MIC 64 µg/mL) | nih.gov |

| Compounds 22, 24 | Enterococcus faecalis | Highest antimicrobial activity (MIC 32 µg/mL) | nih.gov |

| Compound 5 | Candida albicans | Most active (MIC 64 µg/mL) | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of pyrazoline derivatives is believed to stem from their electron-rich nature. nih.gov While the precise mechanisms are still under investigation, it is thought that these compounds can interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of key microbial enzymes. The presence of the N-N linkage in the pyrazole (B372694) moiety is considered crucial for its pharmacological properties, as this bond is not commonly found in natural compounds and can be challenging for microorganisms to metabolize. biointerfaceresearch.com

Some studies suggest that pyrazoline derivatives may exert their antimicrobial effects by disrupting the microbial cell wall synthesis. biointerfaceresearch.com The structural similarities of some pyrazolines to β-lactam antibiotics, which are known to inhibit cell wall synthesis, lend support to this hypothesis. jrespharm.com The thiophene (B33073) ring, when incorporated into the pyrazoline structure, is particularly noted for its role in the activity of certain β-lactam antibiotics. jrespharm.com

Antioxidant Activity Studies and Radical Scavenging Mechanisms

Derivatives of this compound have demonstrated significant antioxidant potential in various in vitro assays. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity.

Common methods used to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In these tests, the pyrazoline derivatives donate a hydrogen atom or an electron to the stable free radicals, thus neutralizing them. The antioxidant activity is often attributed to the presence of the NH proton of the pyrazole moiety. nih.gov

Studies on various 3,5-diarylpyrazoline derivatives have shown excellent radical scavenging activity against DPPH, hydroxyl radicals (•OH), superoxide (B77818) anions (•O₂⁻), and nitric oxide (NO) radicals. nih.gov The presence of specific substituents on the aryl rings can significantly influence the radical scavenging potency. For example, some pyrazoline derivatives have exhibited stronger anti-inflammatory activity, which is often linked to antioxidant effects, than the standard drug indomethacin. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been identified as a promising framework for the development of potent enzyme inhibitors. These compounds have been investigated for their inhibitory effects on a range of enzymes, including urease, α-glucosidase, cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), acetylcholinesterase (AChE), and tubulin polymerization. nih.govnih.govacs.orgnih.govsemanticscholar.org

Biochemical Assay Methodologies for Enzyme Inhibition

The inhibitory potential of pyrazoline derivatives against various enzymes is typically determined using established biochemical assays. For instance, the inhibition of urease and α-glucosidase is often assessed to evaluate the potential of these compounds for the management of conditions like peptic ulcers and diabetes, respectively. acs.orgnih.gov

COX-2 inhibition is another area of significant interest, with studies employing assays to measure the selective inhibition of COX-2 over COX-1. nih.govcapes.gov.br This selectivity is a desirable trait for anti-inflammatory agents. The inhibitory effects on monoamine oxidases (MAO-A and MAO-B) are also studied, as these enzymes are targets for antidepressant drugs. nih.gov Furthermore, the inhibition of tubulin polymerization is investigated to assess the potential of these compounds as anticancer agents, as tubulin is a key component of the cellular cytoskeleton and is crucial for cell division. semanticscholar.orgresearchgate.net

Table 2: Enzyme Inhibition by Pyrazoline Derivatives

This table is interactive and allows for sorting and filtering of the data.

| Compound Type | Target Enzyme | Inhibition Details | Reference |

|---|---|---|---|

| 1,3,5-Triaryl-2-pyrazolines (2a–2q) | Urease | Potent inhibitors (IC₅₀ range: 9.13 ± 0.25 to 18.42 ± 0.42 μM) | acs.orgnih.gov |

| 1,3,5-Triaryl-2-pyrazolines (2a–2q) | α-Glucosidase | Moderate to good inhibition (IC₅₀ range: 114.57 ± 1.35 to 462.94 ± 1.23 μM) | acs.orgnih.gov |

| 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives | COX-2 | Good activity against COX-2 | nih.govcapes.gov.br |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidases (MAOs) | Potent MAO inhibitor (Ki value of about 10–8 nM) | nih.gov |

| 3,5-diphenyl-2-pyrazoline derivatives | Tubulin Polymerization | Inhibited tubulin polymerization | semanticscholar.org |

Kinetic Studies of Enzyme Inhibition

To understand the nature of enzyme inhibition by pyrazoline derivatives, kinetic studies are performed. These studies help to elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. The Michaelis-Menten equation is a fundamental model used in these analyses. mdpi.com

For example, a kinetic study of a specific 1,3,5-triaryl-2-pyrazoline derivative revealed that it inhibited urease in a competitive manner. acs.orgnih.gov This indicates that the inhibitor binds to the active site of the enzyme, competing with the substrate. Such kinetic analyses are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective enzyme inhibitors based on the pyrazoline scaffold.

Cytotoxicity Assessments in Model Cell Lines (Non-Human Therapeutic Context)

The cytotoxic potential of this compound and its derivatives has been investigated across various cancer cell lines to determine their anti-proliferative effects. These studies are crucial for understanding the compound's potential as an anticancer agent.

Derivatives of this compound have demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, certain pyrazoline derivatives have shown potent effects against lung adenocarcinoma (A549), human colon cancer (HCT116), and melanoma (SK-MEL-28) cell lines. nih.govmdpi.com In one study, a series of pyrazoline derivatives were evaluated, and some compounds exhibited notable inhibitory effects, with IC50 values in the micromolar range. mdpi.com Specifically, compounds with certain substitutions on the phenyl rings displayed enhanced cytotoxicity. For example, a derivative with a 4-fluorophenyl group at the 3-position and a 3,4,5-trimethoxyphenyl group at the 5-position showed a potent IC50 value of 6.78 μM against HepG-2 (human liver cancer) cells. mdpi.com

Furthermore, some derivatives have shown selectivity, being more cytotoxic to cancer cells than to normal cell lines. mdpi.com For example, several pyrazoline derivatives exhibited lower cytotoxicity against normal mouse embryonic fibroblast (NIH/3T3) cells, with IC50 values ranging from 23.52 μM to over 100 μM, suggesting a degree of selective toxicity towards tumor cells. mdpi.com Another study highlighted that certain 1,3-diarylpyrazolone derivatives were less cytotoxic to non-cancerous lung fibroblast cells compared to lung cancer cells. nih.gov

The mechanism of cytotoxicity often involves the induction of apoptosis and cell cycle arrest. For instance, some active pyrazoline derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. mdpi.comsemanticscholar.org This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

The following table summarizes the cytotoxic activities of selected this compound derivatives in various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2 | 6.78 | mdpi.com |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b) | HepG-2 | 16.02 | mdpi.com |

| 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5b) | A549 | Lower than Cisplatin (29.48 μM) | mdpi.com |

| 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (6b) | A549 | Lower than Cisplatin (29.48 μM) | mdpi.com |

| Pyrazoline derivative 4 | HCT116 | Effective at 40 μM | semanticscholar.orgresearchgate.net |

| Pyrazoline derivatives (general) | NIH/3T3 | 23.52 to >100 | mdpi.com |

| 1,3-diarylpyrazolone P7 | Non-cancerous lung fibroblast | 61.26 | nih.gov |

| 1,3-diarylpyrazolone P11 | Non-cancerous lung fibroblast | 26.06 | nih.gov |

Structure-Activity Relationship (SAR) Derivations for Biological Potency

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and the pyrazoline core. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhanced activity. nih.govresearchgate.net

Substituents on the Phenyl Rings:

Position 3 and 5 Phenyl Rings: The presence of electron-donating or electron-withdrawing groups on the phenyl rings at positions 3 and 5 of the pyrazoline scaffold plays a crucial role in modulating biological activity. nih.govacs.org

For antidepressant activity, it has been observed that electron-releasing groups, such as methoxy (OCH3), on both phenyl rings at positions 3 and 5 can enhance the activity. nih.gov Conversely, bromo and methyl substituents have been shown to have a negative impact on antidepressant properties. nih.gov

In the context of anticancer activity, the substitution pattern is critical. For instance, in a series of pyrazoline derivatives, a 4-fluorophenyl group at position 3 and a 3,4,5-trimethoxyphenyl group at position 5 resulted in a compound with high cytotoxic potency against HepG-2 cells. mdpi.com The presence of halogen atoms like chlorine and bromine on the phenyl rings has also been associated with significant anticancer activity against A549 cells. mdpi.com

N1-Benzoyl Group: The substituent on the nitrogen atom at position 1 of the pyrazoline ring also dictates the biological profile. The benzoyl group is a common feature, but modifications can lead to varied activities. For example, replacing the benzoyl group with a thiocarbamoyl group has been explored, leading to compounds with potent antimitotic activity. semanticscholar.orgresearchgate.net

Pyrazoline Ring Integrity:

The five-membered pyrazoline ring itself is a key pharmacophore. researchgate.net Its structural integrity is essential for the observed biological activities. The conformation of the pyrazoline ring, which is often found in an envelope conformation, and its interactions with target proteins are critical. nih.gov

The following table summarizes some key SAR findings for this compound derivatives:

| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

| Phenyl rings at C3 and C5 | Electron-releasing groups (e.g., methoxy) | Enhanced antidepressant activity | nih.gov |

| Phenyl rings at C3 and C5 | Bromo and methyl groups | Negative impact on antidepressant activity | nih.gov |

| Phenyl ring at C3 | 4-Fluorophenyl | Potent cytotoxicity against HepG-2 cells (in combination with specific C5 substitution) | mdpi.com |

| Phenyl ring at C5 | 3,4,5-Trimethoxyphenyl | Potent cytotoxicity against HepG-2 cells (in combination with specific C3 substitution) | mdpi.com |

| Phenyl rings | Halogen atoms (Cl, Br) | Significant anticancer activity against A549 cells | mdpi.com |

| N1-position | Thiocarbamoyl group | Potent antimitotic activity | semanticscholar.orgresearchgate.net |

Molecular Docking and Receptor Binding Studies for Target Identification

Molecular docking studies have been instrumental in elucidating the potential molecular targets of this compound and its analogs, providing a rationale for their observed biological activities at a molecular level.

Anticancer Activity:

A primary target identified for the anticancer effects of pyrazoline derivatives is tubulin . semanticscholar.orgresearchgate.net Molecular docking studies have shown that certain 3,5-diphenyl-2-pyrazoline derivatives can bind to the colchicine (B1669291) binding site of tubulin. semanticscholar.org This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. semanticscholar.orgresearchgate.net For example, a derivative, 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was found to fit well into the colchicine binding site. semanticscholar.org

Another significant target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Docking studies have revealed that pyrazoline derivatives can interact with key amino acid residues in the active site of EGFR, inhibiting its activity. japsonline.com These interactions often involve hydrogen bonding and hydrophobic interactions, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation.

Anti-inflammatory Activity:

For the anti-inflammatory properties, Cyclooxygenase-2 (COX-2) has been identified as a key target. nih.govmdpi.com Molecular docking simulations have demonstrated that N-substituted-3,5-diphenyl-2-pyrazoline derivatives can effectively fit into the active site of the COX-2 enzyme. nih.gov This binding is predicted to inhibit the enzyme's activity, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Other Potential Targets:

Urease and α-Glucosidase: Some 1,3,5-triaryl-2-pyrazoline derivatives have been shown through molecular docking to interact with the active sites of urease and α-glucosidase, suggesting their potential as inhibitors of these enzymes. acs.orgnih.gov

Estrogen Receptor: Docking studies have been performed on the human estrogen receptor, suggesting a potential mechanism for the anti-breast cancer activity of certain pyrazoline derivatives. pensoft.net

The following table summarizes the identified molecular targets for this compound and its derivatives based on molecular docking studies.

| Biological Activity | Identified Molecular Target | Key Interactions/Binding Site | Reference |

| Anticancer | Tubulin | Colchicine binding site | semanticscholar.orgresearchgate.net |

| Anticancer | EGFR Tyrosine Kinase | Active site, hydrogen bonding and hydrophobic interactions | japsonline.com |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Active site | nih.govmdpi.com |

| Enzyme Inhibition | Urease | Active site | acs.orgnih.gov |

| Enzyme Inhibition | α-Glucosidase | Active site | acs.orgnih.gov |

| Anti-breast cancer | Estrogen Receptor | Not specified | pensoft.net |

Applications in Advanced Materials Science and Technology

Design and Synthesis of Fluorescent Probes and Chemosensors

The core structure of pyrazoline derivatives makes them promising candidates for fluorescent probes and chemosensors. nih.govnih.govresearchgate.net These compounds are known for their fluorescent properties, often emitting in the blue region of the visible spectrum upon irradiation with ultraviolet light. nih.gov The general synthesis of 1,3,5-triaryl-2-pyrazolines, a class to which 1-benzoyl-3,5-diphenyl-2-pyrazoline belongs, typically involves the reaction of chalcones with hydrazines. nih.gov Specifically, 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be synthesized from N'-(E)-(benzylidene acetophenone (B1666503) phenmethyl acylhydrazone) in a solution of methanol (B129727) and DMF. nih.govresearchgate.net

While the broader class of pyrazolines has been extensively developed as fluorescent probes for detecting various analytes, specific detailed research on this compound as a fluorescent probe is not extensively documented in the reviewed literature. However, the foundational characteristics of pyrazolines, such as high quantum yields and sensitivity to their chemical environment, underpin their potential in this area. nih.govresearchgate.net

The sensing mechanism of pyrazoline-based chemosensors often relies on processes such as photoinduced electron transfer (PET) and internal charge transfer (ICT). researchgate.net These mechanisms can lead to a detectable change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding with a target ion or biomolecule. researchgate.net For instance, various pyrazoline derivatives have been designed to selectively detect metal ions like Zn²⁺ and Al³⁺, as well as nitroaromatic compounds like picric acid. researchgate.netnih.gov The selectivity is often achieved by incorporating specific recognition moieties into the pyrazoline structure that preferentially bind to the target analyte.

A study on a related pyrazoline derivative, 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (B47542) (PYDP), demonstrated its utility as a fluorescent probe for energy transfer studies and for staining the cytoplasm of cancer cell lines with negligible cytotoxicity. nih.gov While these studies highlight the potential of the pyrazoline scaffold, specific selectivity studies for ions and biomolecules using this compound are not detailed in the available research. One study did note the activity of 1-benzoyl-4,5-dihydro-3,5-diphenyl-1H-pyrazole against AMPA receptors, suggesting potential for biomolecular interaction, though this was not in the context of fluorescent sensing. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

1,3,5-Triaryl-2-pyrazolines are recognized as an important class of fluorescent compounds with high quantum yields, making them suitable for use as hole-transporting or emitting materials in organic electroluminescent devices (OELDs). nih.gov Their blue fluorescence is a particularly sought-after characteristic for display technologies. nih.gov The integration of these materials into OLEDs can lead to devices with high luminous efficiency and a wide range of emission colors. nih.gov

While the general class of triaryl-pyrazolines is well-regarded for optoelectronic applications, specific studies detailing the integration and performance of this compound in OLEDs are not prominent in the reviewed literature. The potential for its use would be predicated on its specific photophysical properties, such as its emission spectrum, quantum yield, and charge carrier mobility, which would need to be experimentally determined in the context of an OLED device structure.

Use in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

Pyrazoline-based photosensitizers have been investigated for their potential in dye-sensitized solar cells (DSSCs). rsc.org In one study, different substituents on the 5-position of 1,3,5-triaryl-2-pyrazolines were shown to influence the photophysical characteristics and performance of DSSCs. rsc.org For instance, increasing the electron-donating ability of the substituent at the 5-position led to a red shift in the absorption maxima and a decrease in oxidation potentials. rsc.org A bulky substituent at this position also influenced the recombination reaction, affecting the open-circuit voltage of the solar cell. rsc.org

This research indicates that the pyrazoline structure can be systematically modified to optimize performance in photovoltaic applications. However, specific research detailing the synthesis and application of this compound as a photosensitizer in DSSCs is not available in the reviewed literature. Its suitability would depend on its absorption spectrum matching the solar spectrum, its ability to inject electrons into the semiconductor material (like TiO₂), and its electrochemical stability.

Development as Fluorescent Markers and Imaging Agents in Biological Research Models

The inherent fluorescence of pyrazoline derivatives makes them attractive candidates for fluorescent markers and imaging agents in biological research. nih.gov Their ability to emit light upon excitation allows for the visualization of biological structures and processes. A novel pyrazoline-based fluorescent probe, PYDP, has been shown to be effective for cell staining, specifically localizing in the cytoplasm of MCF-7 breast cancer cells with low toxicity. nih.gov This highlights the potential of the pyrazoline scaffold for developing new cytopainters for biophysical studies. nih.gov

Furthermore, some 3,5-diphenyl-2-pyrazoline derivatives have been evaluated for their antimitotic activity by inhibiting tubulin polymerization, suggesting their potential as probes for studying the cytoskeleton and as anticancer agents. researchgate.net While these examples demonstrate the utility of the broader pyrazoline class in biological imaging and as research tools, specific studies on the development and application of this compound as a fluorescent marker or imaging agent are not detailed in the available literature.

Role in Polymer Chemistry and Functional Materials

Pyrazoline derivatives have been incorporated into polymers to create functional materials with specific optical or electronic properties. Their fluorescence and charge-transporting capabilities make them valuable moieties for creating light-emitting polymers or photorefractive materials. The general reactivity of the pyrazoline ring and its substituents allows for various polymerization strategies.

While the broader potential exists, the specific role and application of this compound in polymer chemistry and the development of functional materials are not subjects of extensive research in the reviewed scientific literature.

Data Tables

Table 1: Crystallographic Data for 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₁₈N₂O | nih.govnih.govresearchgate.net |

| Molecular Weight | 326.38 | nih.gov |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 20.276 (6) | nih.gov |

| b (Å) | 5.7859 (17) | nih.gov |

| c (Å) | 14.786 (4) | nih.gov |

| V (ų) | 1734.5 (9) | nih.gov |

Table 2: General Applications of Pyrazoline Derivatives in Materials Science

| Application Area | General Findings for Pyrazoline Derivatives | Key Mechanisms/Properties |

|---|---|---|

| Fluorescent Probes | Detection of ions (e.g., Zn²⁺, Al³⁺) and molecules (e.g., picric acid). | Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT) |

| OLEDs | Used as hole-transporting or blue-emitting materials. | High fluorescence quantum yield, charge carrier mobility. |

| DSSCs | Act as photosensitizers; performance is tunable via substituents. | Light absorption, electron injection, electrochemical stability. |

Analytical Methodologies for the Detection and Quantification of 1 Benzoyl 3,5 Diphenyl 2 Pyrazoline

Chromatographic Techniques (e.g., HPLC, GC, TLC) for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of 1-benzoyl-3,5-diphenyl-2-pyrazoline from reaction mixtures and for its analytical determination.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of the synthesis of pyrazoline derivatives. mdpi.com For instance, the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes, a related class of compounds, was monitored using TLC, which also helped in the purification of the final products. semanticscholar.org

Gas Chromatography (GC): GC can be employed for the analysis of volatile pyrazoline derivatives. The synthesis of 1,3,5-triaryl-2-pyrazolines has been monitored by both TLC and GC, highlighting the utility of GC in tracking the reaction progress. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of pyrazoline compounds. While specific HPLC methods for this compound are not detailed in the provided results, the general applicability of HPLC for the analysis of pyrazole (B372694) derivatives is well-established for detecting metal ions and in other applications. nih.gov

The synthesis of 1,3,5-triaryl-2-pyrazoline derivatives has been characterized using a combination of spectroscopic techniques which often rely on prior purification using chromatographic methods. nih.govacs.org

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic methods are widely used for the quantification of pyrazoline derivatives due to their characteristic absorption and emission of light.

UV-Visible Spectrophotometry: Pyrazoline derivatives, including those with a 1,3,5-triaryl substitution pattern, exhibit characteristic maximum absorption wavelengths (λmax) in the UV-Vis spectrum. For example, 1-phenyl-3-(2-hydroxy-phenyl)-5-phenyl-2-pyrazoline shows a λmax at 324 nm in methanol (B129727). nih.govacs.org This property allows for their quantification using spectrophotometric methods.

Spectrofluorometry: Many pyrazoline derivatives are known to be fluorescent, making spectrofluorometry a highly sensitive method for their detection. nih.gov Pyrazolines with a phenyl group at the 5-position can exhibit blue photoluminescence. mdpi.com The fluorescent properties of 1,3,5-triaryl-2-pyrazolines have been studied, showing their potential for applications as optical brighteners. researchgate.net The development of fluorescence-based chemosensors using pyrazole derivatives for metal ion detection further underscores the utility of spectrofluorometry in analyzing this class of compounds. nih.gov

Electrochemical Detection Methods

Electrochemical methods offer an alternative approach for the detection of pyrazoline derivatives. The redox properties of pyrazoles and related heterocyclic compounds have been investigated using techniques like cyclic voltammetry and polarography. researchgate.net

The electrochemical reduction of pyrazoline derivatives is influenced by the substituents on the pyrazoline ring. researchgate.net For instance, studies on pyrazine (B50134) derivatives have shown that the electrochemical behavior is pH-dependent. researchgate.net While specific electrochemical methods for this compound are not explicitly detailed, the general principles of electrochemical detection are applicable to pyrazoline compounds. researchgate.net These methods can be particularly useful in developing sensors for various applications. mdpi.com

Method Validation and Performance Characteristics (e.g., sensitivity, linearity)

Method validation is a critical aspect of developing reliable analytical procedures. This involves assessing parameters such as sensitivity, linearity, accuracy, and precision.

Sensitivity: The sensitivity of a method is often expressed by the limit of detection (LOD) and limit of quantification (LOQ). For example, a colorimetric chemodosimeter based on an azomethine-pyrazole derivative for Cu2+ detection reported a low limit of detection of 1.6 μM. nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. In spectrophotometric and spectrofluorometric methods, this is typically demonstrated by a linear relationship between absorbance or fluorescence intensity and concentration over a specific range.

While specific validation data for methods analyzing this compound is not extensively available in the provided search results, the validation of analytical methods for related pyrazoline derivatives provides a framework. For instance, in the evaluation of pyrazoline derivatives as enzyme inhibitors, IC50 values are determined, which relies on accurate and reproducible quantification methods. nih.govacs.org

Table 1: Analytical Techniques for Pyrazoline Derivatives

| Analytical Technique | Application | Key Findings |

|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring and purification | Effective for monitoring the synthesis of pyrazoline derivatives. mdpi.comsemanticscholar.org |

| Gas Chromatography (GC) | Reaction monitoring | Used to track the progress of 1,3,5-triaryl-2-pyrazoline synthesis. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | A standard method for the analysis of pyrazole derivatives. nih.gov |

| UV-Visible Spectrophotometry | Quantification | 1,3,5-triaryl-2-pyrazolines exhibit characteristic λmax values, for instance, 324 nm for 1-phenyl-3-(2-hydroxy-phenyl)-5-phenyl-2-pyrazoline. nih.govacs.org |

| Spectrofluorometry | Sensitive detection and quantification | Pyrazoline derivatives can exhibit strong fluorescence, making this a highly sensitive technique. mdpi.comresearchgate.netnih.gov |

| Electrochemical Methods | Detection based on redox properties | The electrochemical behavior of pyrazoline derivatives is influenced by their substitution pattern and pH. researchgate.netresearchgate.net |

Future Research Trajectories and Interdisciplinary Challenges

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of pyrazoline derivatives is moving beyond traditional methods towards more efficient, scalable, and environmentally benign processes. afjbs.comiftmuniversity.ac.in Future work will likely focus on optimizing and discovering new "green" synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous solvents. afjbs.comiftmuniversity.ac.inresearchgate.net

Key areas of exploration include:

Microwave and Ultrasonic Irradiation: These techniques have already shown promise in accelerating the synthesis of pyrazolines, significantly reducing reaction times compared to conventional heating methods. iftmuniversity.ac.inimpactfactor.orgresearchgate.net Future research will likely refine these methods for the synthesis of complex derivatives like 1-benzoyl-3,5-diphenyl-2-pyrazoline, aiming for even higher yields and purity. impactfactor.org

Mechanochemistry and Solvent-Free Reactions: Grinding-based methods and high-speed ball milling represent a significant step towards sustainable chemistry by eliminating the need for solvents. afjbs.comrsc.org These techniques are not only environmentally friendly but also offer ease of operation and can lead to the formation of novel crystalline phases. afjbs.comrsc.org

Novel Catalytic Systems: The development of new catalysts is central to advancing pyrazoline synthesis. Research is focused on:

Solid Acid Catalysts: Heterogeneous catalysts like tungstate (B81510) sulfuric acid (TSA) and cellulose (B213188) sulfonic acid (CSA) are being explored as reusable and green alternatives for the cyclization step in pyrazoline synthesis. rsc.org

Ionic Liquids: Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) (EMIM) hydrogen sulphate, can act as both solvent and catalyst, offering good to high yields in one-pot syntheses. impactfactor.org Their reusability is a key advantage for industrial applications. impactfactor.org

Asymmetric Catalysis: A significant challenge is the enantioselective synthesis of chiral pyrazolines. The development of bifunctional catalysts, such as those derived from cinchona alkaloids, enables one-pot, highly enantioselective synthesis from enones and hydrazines, a crucial step for producing specific stereoisomers for pharmacological applications. nih.gov

Photocatalysis: The use of visible light in the presence of catalysts like divalent platinum complexes presents an innovative method for converting pyrazolines to their corresponding pyrazole (B372694) derivatives, a reaction that is efficient and allows for simple catalyst separation and reuse. google.com

A comparison of conventional and green synthetic methods highlights the advantages of the latter in terms of reaction time and product yield. impactfactor.org

| Parameter | Conventional Methods | Green Methods (Microwave, Grinding, etc.) |

|---|---|---|

| Reaction Time | Longer | Shorter impactfactor.org |

| Energy Input | Higher | Lower iftmuniversity.ac.in |

| Solvent Use | Often requires volatile/hazardous organic solvents afjbs.com | Minimal or no solvent required afjbs.comrsc.org |

| Product Yield | Variable | Generally higher impactfactor.org |

Advanced Computational Modeling for Complex Systems and Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties of pyrazoline derivatives, guiding synthetic efforts and accelerating the discovery of new applications.

Predictive ADME Properties: Before synthesis, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyrazoline derivatives can be calculated using computational models. nih.govresearchgate.net By applying rules such as Lipinski's Rule of Five and Veber's rules, researchers can predict the "drug-likeness" of a molecule, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net

Molecular Docking Studies: To understand the biological activity of pyrazolines, molecular docking simulations are employed. For instance, docking studies have been used to evaluate how N-substituted-3,5-diphenyl-2-pyrazoline derivatives bind to the active site of enzymes like cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory potential. nih.govcapes.gov.br These models help to rationalize the structure-activity relationships observed in biological assays.

Structural Characterization: Computational methods supplement experimental techniques like X-ray crystallography. For this compound, structural analysis reveals a nearly planar pyrazole ring. nih.govresearchgate.net Computational models can further explore its conformational flexibility and electronic properties, which are crucial for its interaction with other molecules or materials.

Development of Multifunctional Pyrazoline-Based Materials

The unique photophysical properties of pyrazolines make them excellent candidates for advanced, multifunctional materials. Their inherent fluorescence is a key feature being exploited in various fields. nih.gov

Fluorescent Probes and Sensors: Pyrazoline derivatives are known for their blue fluorescence and high quantum yields. nih.gov This has led to their development as fluorescent probes for detecting various analytes. For example, specific pyrazoline-based probes have been designed to detect hydrazine (B178648) with high sensitivity (down to 1.99 ppb) and to function across a wide pH range. rsc.org

FRET-Based Biosensors: The strong fluorescence of pyrazolines makes them suitable donors in Förster Resonance Energy Transfer (FRET) systems. nih.gov FRET-based biosensors can overcome issues of background signal interference, enabling more precise analyses in biological environments. rsc.org This opens up possibilities for creating sophisticated sensors for monitoring physiological processes or detecting disease markers. rsc.org

Organic Light-Emitting Diodes (OLEDs): The luminescence of pyrazoline derivatives is also being explored for applications in materials science, particularly in the development of organic light-emitting diodes. The ability to tune the emission color by modifying the chemical structure is a significant advantage in this field.

Integration with Emerging Technologies (e.g., Nanotechnology, AI in Chemical Design)

The synergy between pyrazoline chemistry and emerging technologies like nanotechnology and artificial intelligence (AI) is set to unlock new possibilities.

Nanotechnology: Pyrazoline molecules can be formulated into nanoparticles, which can exhibit unique optical properties distinct from the bulk material or individual molecules. researchgate.netepa.gov For example, nanoparticles of 1,3-diphenyl-5-pyrenyl-2-pyrazoline show tunable, multiple emissions from near-UV to green, depending on particle size and excitation wavelength. researchgate.netepa.gov This size-dependent fluorescence makes them promising for applications in multicolor labeling and advanced imaging. rsc.org

AI in Chemical Design: Artificial intelligence and machine learning are beginning to play a role in the design of new molecules. By training algorithms on existing data of pyrazoline structures and their properties, AI can predict the characteristics of new, unsynthesized derivatives. This can guide chemists toward compounds with desired functionalities, whether for medicinal purposes or materials science applications, significantly streamlining the discovery process.

Sustainability and Environmental Aspects of Pyrazoline Production and Use

The principles of green chemistry are becoming increasingly central to the production and application of pyrazoline compounds. afjbs.comscielo.org.co The goal is to develop chemical processes that are not only efficient but also environmentally responsible. iftmuniversity.ac.inresearchgate.net

Eco-Friendly Synthesis: As detailed in section 9.1, the shift towards green synthetic methods like microwave-assisted synthesis, solvent-free grinding, and the use of recyclable catalysts is a major focus. afjbs.comiftmuniversity.ac.inimpactfactor.org These methods reduce the use of hazardous chemicals, minimize energy consumption, and decrease the generation of chemical waste. afjbs.comresearchgate.net

Atom Economy: Future synthetic strategies will continue to emphasize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot synthesis protocols are particularly valuable in this regard. nih.gov

Biodegradability and Environmental Fate: An important area for future research is the environmental impact of pyrazolines after their intended use. Studies into the biodegradability and potential ecotoxicity of pyrazoline derivatives will be crucial, especially for compounds used in large-scale applications like agriculture or consumer products. Designing molecules that are effective for their purpose but readily break down into benign substances in the environment is a key challenge for sustainable chemistry.

Use of Renewable Resources: Research into using renewable starting materials for the synthesis of chalcones, the precursors to many pyrazolines, could further enhance the sustainability of their production lifecycle.

Q & A

Q. What are the standard synthetic routes for 1-benzoyl-3,5-diphenyl-2-pyrazoline, and how are intermediates characterized?

Q. What spectroscopic methods are essential for confirming the structure of pyrazoline derivatives?

A combination of -NMR (to identify proton environments), -NMR (for carbon framework), and FT-IR (functional group validation) is critical. X-ray crystallography resolves ambiguities in regiochemistry and confirms bond angles (e.g., C–N bond lengths ~1.37–1.49 Å) .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yields of this compound derivatives?

Optimization involves:

- Catalyst screening : Acidic vs. basic conditions (e.g., HCl in acetic acid improves cyclization efficiency).